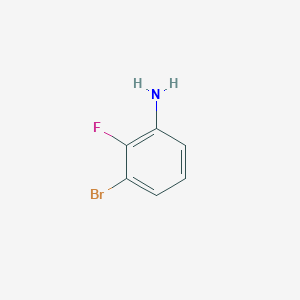

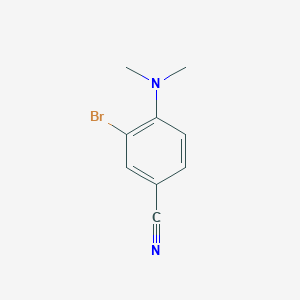

3-Bromo-4-(dimethylamino)benzonitrile

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-4-(dimethylamino)benzonitrile involves various procedures that are precursors to the development of more complex structures. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is detailed, which is a precursor for creating graphene nanoribbons with controlled edge morphology . Another study demonstrates the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which serves as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, leading to the synthesis of substituted pyrrole-2-carboxaldehydes . These synthetic pathways are crucial for the development of novel compounds with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-4-(dimethylamino)benzonitrile has been characterized using different techniques. X-ray diffraction was used to determine the crystal structure of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline, revealing that it crystallizes in the monoclinic crystal system with two independent molecules in the asymmetric unit . Additionally, the Z/E isomerism of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, was investigated, showing that the Z isomer is more stable than the E isomer due to stronger intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involving compounds with the dimethylamino and bromo substituents on a benzene ring are diverse. The Knoevenagel condensation reaction is one such example, where 4-(dimethylamino)benzaldehyde reacts with 2-(2,4,6-tribromophenyl)acetonitrile to yield Z and E isomers of a complex acrylonitrile . These reactions are significant for the synthesis of various isomers and derivatives, which can have different physical and chemical properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of bromo and dimethylamino groups can affect the density and stability of the crystal packing, as seen in the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile . The intermolecular interactions, such as Br...N and Br...Br, play a crucial role in the formation of layers or chains within the crystal structure, which in turn impacts the compound's stability and reactivity. These properties are essential for understanding the behavior of these compounds under different conditions and for their potential use in various applications.

Scientific Research Applications

Application Summary

3-Bromo-4-(dimethylamino)benzonitrile is used in photochemical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation .

Method of Application

The method used in these studies is laser flash photolysis, which is a technique used to study the kinetics of fast reactions . The process involves the photoinduced, aqueous phase one-electron oxidation of 4-(dimethylamino)benzonitrile (DMABN) as a representative of this contaminant class .

Results and Outcomes

The production of the radical cation of DMABN (DMABN˙ +) after direct photoexcitation of DMABN at 266 nm was confirmed in accord with previous experimental results . Moreover, DMABN˙ + was shown to be produced from the reactions of several excited triplet photosensitizers (carbonyl compounds) with DMABN . The decay kinetics of DMABN˙ + in the presence of oxygen was dominated by a second-order component attributed to its reaction with the superoxide radical anion (O 2 ˙ − ) . The first-order rate constant for the transformation of DMABN˙ + leading to photodegradation of DMABN was estimated not to exceed ≈5 × 10 3 s −1 .

Material Science

Application Summary

3-Bromo-4-(dimethylamino)benzonitrile is used in material science research. It is often used in the synthesis of new materials due to its unique chemical structure .

Chemical Physics

Application Summary

3-Bromo-4-(dimethylamino)benzonitrile is used in chemical physics, specifically in the study of charge-transfer excitations .

Method of Application

The method used in these studies is time-dependent density functional theory (TDDFT), which is a quantum mechanical model used to investigate the properties of many-body systems .

Results and Outcomes

The results of these studies have shown that 3-Bromo-4-(dimethylamino)benzonitrile provides high accuracy for the study of both singlet and triplet multiplicity excitations .

Aquatic Contaminant Research

Application Summary

3-Bromo-4-(dimethylamino)benzonitrile is used in aquatic contaminant research. It is used to study the photoinduced, aqueous phase one-electron oxidation of 4-(dimethylamino)benzonitrile (DMABN) as a representative of this contaminant class .

Method of Application

The method used in these studies is laser flash photolysis, which is a technique used to study the kinetics of fast reactions . The process involves the photoinduced, aqueous phase one-electron oxidation of 4-(dimethylamino)benzonitrile (DMABN) as a representative of this contaminant class .

Results and Outcomes

The production of the radical cation of DMABN (DMABN˙ +) after direct photoexcitation of DMABN at 266 nm was confirmed in accord with previous experimental results . Moreover, DMABN˙ + was shown to be produced from the reactions of several excited triplet photosensitizers (carbonyl compounds) with DMABN .

Fluorescence Studies

Application Summary

3-Bromo-4-(dimethylamino)benzonitrile is used in fluorescence studies. It is used to study whether the fluorescent intramolecular charge transfer (ICT) state may differ from the twisted ICT (TICT) state observed in transient absorption .

Method of Application

The method used in these studies is time-resolved absorption and emission experiments for 4-(dimethylamino)benzonitrile in solution .

Results and Outcomes

The results suggest that the fluorescent intramolecular charge transfer (ICT) state may differ from the twisted ICT (TICT) state observed in transient absorption .

properties

IUPAC Name |

3-bromo-4-(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGWOEVSFRVEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625965 | |

| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(dimethylamino)benzonitrile | |

CAS RN |

348640-88-0 | |

| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

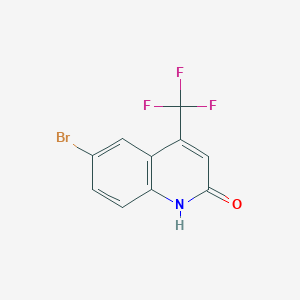

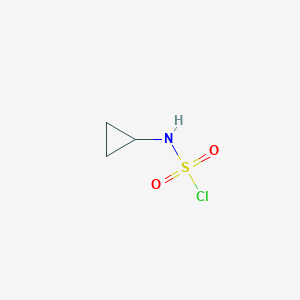

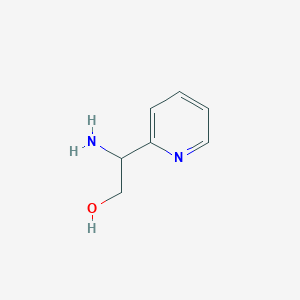

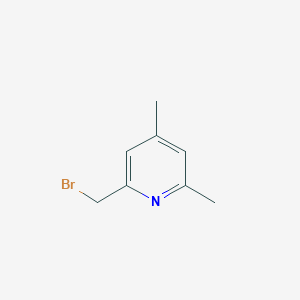

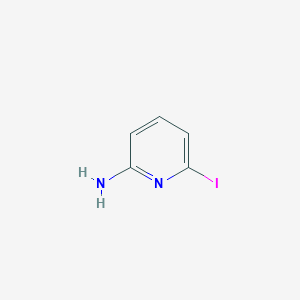

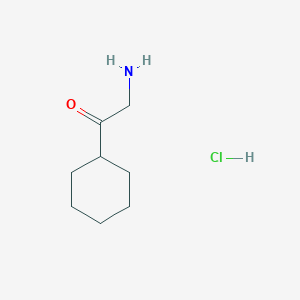

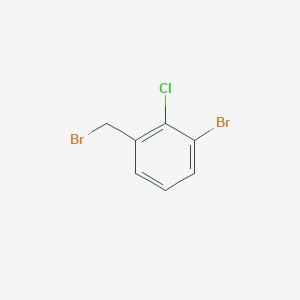

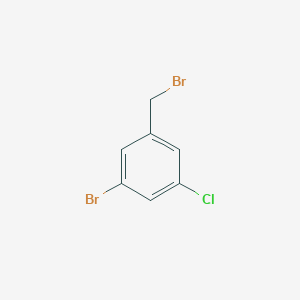

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)